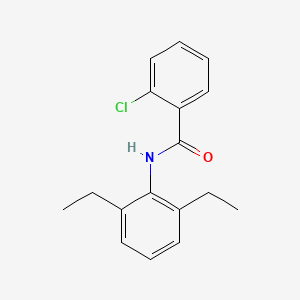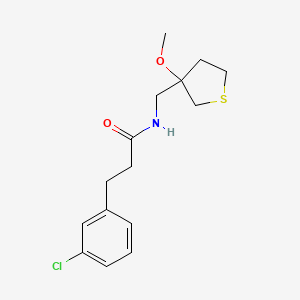
3-(3-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C15H20ClNO2S and its molecular weight is 313.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties
A study by Baranovskyi et al. (2018) explored the synthesis of arylsubstituted halogen(thiocyanato)amides, including compounds similar to "3-(3-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)propanamide". The research found that these compounds showed significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Baranovskyi et al., 2018).
Environmental Impact and Degradation Studies
Another research focus is on the environmental impact and degradation of similar compounds. For example, a study on the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka by Perera et al. (1999) offers insights into how similar compounds might behave in agricultural settings and their potential effects on local ecosystems (Perera et al., 1999).
Photocatalyzed Degradation Studies
The degradation of anilides, including compounds structurally related to "this compound" under the influence of titanium dioxide and light, has been studied by Sturini et al. (1997). This research highlights the potential for photocatalytic degradation as a method for mitigating environmental contamination by similar compounds (Sturini et al., 1997).
Synthesis and Molecular Docking Study
Research by Katariya et al. (2021) on the synthesis of new heterocyclic compounds with anticancer and antimicrobial agents provides a framework for understanding how "this compound" and similar compounds could be designed for specific biological activities. Molecular docking studies included in this research suggest the potential of these compounds to overcome microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-19-15(7-8-20-11-15)10-17-14(18)6-5-12-3-2-4-13(16)9-12/h2-4,9H,5-8,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTCHRVXCDLGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
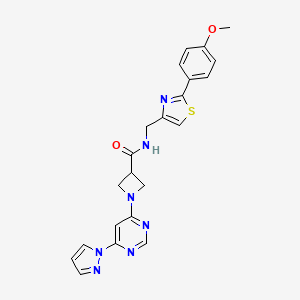
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)
![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)
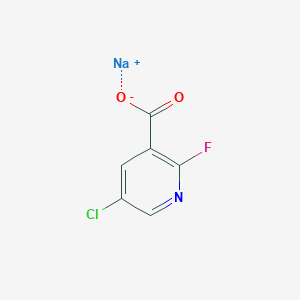
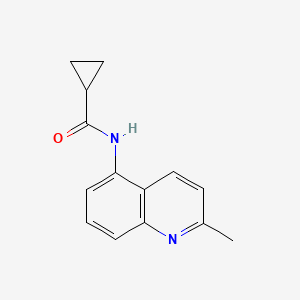
![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)
![3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2872815.png)
![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)

